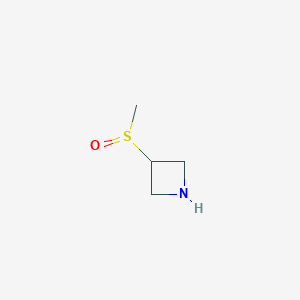![molecular formula C6H14Cl2N2 B8084927 (3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride](/img/structure/B8084927.png)
(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride” is a chemical entity cataloged in various chemical databases. It is known for its unique structure and properties, which make it of interest in several scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride involves specific synthetic routes that require precise reaction conditions. These methods typically involve multi-step organic synthesis, where each step must be carefully controlled to ensure the desired product is obtained. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature or patents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can result in the formation of new functional groups.
Reduction: This reaction involves the gain of electrons and can lead to the conversion of functional groups to more reduced forms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Each reaction can yield different products, which can be further analyzed and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving biochemical pathways and molecular interactions.
Industry: It can be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
The uniqueness of this compound lies in its specific structure and properties, which may offer advantages over similar compounds in certain applications. Comparative studies can help identify these unique features and potential benefits.
Propiedades
IUPAC Name |
(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-3-5-2-6(5,7)4-8;;/h5H,2-4,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIRYYXUMGZSBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CC2CC2(C1)[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH+]1CC2CC2(C1)[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride](/img/structure/B8084847.png)




![N-[4-(cyanomethyl)-2-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B8084878.png)

![1-[(2-chlorophenyl)methyl]-N-methylcyclohexan-1-amine;hydrochloride](/img/structure/B8084890.png)
![1-[(4-chlorophenyl)methyl]-N-methylcyclohexan-1-amine;hydrochloride](/img/structure/B8084900.png)
![Ethyl 2-[4-(4-methoxyphenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B8084901.png)


![2-[Bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B8084918.png)

